molecular formula C14H12N2OS B3139607 3-(4-Methoxyanilino)-2-(3-thienyl)acrylonitrile CAS No. 477850-91-2

3-(4-Methoxyanilino)-2-(3-thienyl)acrylonitrile

Cat. No. B3139607
CAS RN: 477850-91-2
M. Wt: 256.32 g/mol
InChI Key: CUFLQOIXQWKRDM-XFXZXTDPSA-N
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Description

3-(4-Methoxyanilino)-2-(3-thienyl)acrylonitrile is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MTAA and has been the subject of numerous studies due to its unique chemical structure and properties.

Scientific Research Applications

Polyacrylonitrile-based Nanocomposite Fibers

Polyacrylonitrile (PAN) is an acrylic polymer with significant commercial and scientific value due to its superior chemical, electrical, mechanical, and thermal properties. The integration of nanofillers, such as graphene, graphene oxide, carbon nanotube, and metal nanoparticles into PAN fibers, has led to significant improvements in the physical properties of nanocomposite fibers. These advancements have resulted in a variety of applications, including energy production and storage devices, sensors, electromagnetic interference shielding materials, metal ion detoxification, and antimicrobial relevance. The major challenges for further development of these nanocomposite fibers include achieving scalable fabrication, low cost, high selectivity, excellent recyclability, and high absorption capacity. Future research efforts are necessary to overcome these challenges and commercialize the technology (Ayesha Kausar, 2019).

Acrylonitrile Production Processes

Acrylonitrile (ADN) serves as a crucial raw material in the chemical industry, mainly for the synthesis of hexamethylenediamine, a key component of nylon 6,6. Various production methods exist, including electrolytic hydrodimerization of acrylonitrile, hydrocyanation of butadiene, and catalytic dehydration of adipic acid and ammonia. These processes have their own sets of advantages and challenges, with the hydrocyanation process noted for its superior atom economy but associated with the use of highly toxic hydrogen cyanide. This highlights the need for continued development and optimization of ADN production methods to enhance efficiency and safety (Zhu Yunfeng et al., 2015).

Poly(meth)acrylimide Foams Synthesis

The synthesis of poly(meth)acrylimides (PMIs) and polyacrylimides through the intramolecular thermal imidisation of (meth)acrylic polymers has seen significant research development. These materials, including the 'Rohacell' series based on bulk copolymers of methacrylonitrile and methacrylic acid, have potential for cost reduction and expanded application areas due to advancements in the last 15 years. This demonstrates the importance of ongoing research in alternative variants for PMI foam production, aimed at enhancing the properties and reducing the costs of these materials (O. Kazantsev et al., 2020).

Terpolymerization and Copolymer Applications

Terpolymerization involving acrylonitrile has been explored for creating materials with specific properties, such as enhanced mechanical strength or chemical resistance. This process, which involves the polymerization of acrylonitrile with other monomers, has applications in creating new materials for industrial use, including plastics, fibers, and resins. The synthesis and application of these copolymers demonstrate the versatility of acrylonitrile in polymer chemistry and material science (A. Srivastava et al., 2002).

properties

IUPAC Name

(E)-3-(4-methoxyanilino)-2-thiophen-3-ylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c1-17-14-4-2-13(3-5-14)16-9-12(8-15)11-6-7-18-10-11/h2-7,9-10,16H,1H3/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFLQOIXQWKRDM-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC=C(C#N)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/C=C(/C#N)\C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxyanilino)-2-(3-thienyl)acrylonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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